molecular formula C10H8O B3004639 1-Phenylbut-3-yn-2-one CAS No. 31739-46-5

1-Phenylbut-3-yn-2-one

Cat. No.: B3004639
CAS No.: 31739-46-5
M. Wt: 144.173
InChI Key: WUZGMAXWGIRPRC-UHFFFAOYSA-N
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Description

1-Phenylbut-3-yn-2-one is an organic compound with the molecular formula C₁₀H₈O It is a member of the ynone family, characterized by the presence of a triple bond between carbon atoms and a carbonyl group

Scientific Research Applications

1-Phenylbut-3-yn-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.

Safety and Hazards

The safety information for 1-Phenylbut-3-yn-2-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

1-Phenylbut-3-yn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Industrial production methods often involve similar reaction conditions but may use different catalysts or solvents to optimize yield and purity.

Chemical Reactions Analysis

1-Phenylbut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo nucleophilic substitution reactions where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.

Comparison with Similar Compounds

1-Phenylbut-3-yn-2-one can be compared with other similar compounds such as:

    4-Phenyl-3-butyn-2-one: This compound has a similar structure but differs in the position of the triple bond.

    1-Phenyl-1-butyn-3-one: Another similar compound with a different arrangement of the triple bond and carbonyl group.

    Capillin: An α,β-unsaturated ketone with a similar structure but different substituents.

The uniqueness of this compound lies in its specific arrangement of the triple bond and carbonyl group, which imparts distinct reactivity and properties compared to other ynones.

Properties

IUPAC Name

1-phenylbut-3-yn-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZGMAXWGIRPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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